molecular formula C9H10O2 B089669 p-Tolyl acetate CAS No. 140-39-6

p-Tolyl acetate

Cat. No. B089669
CAS RN: 140-39-6
M. Wt: 150.17 g/mol
InChI Key: CDJJKTLOZJAGIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of p-Tolyl acetate involves various chemical pathways, including reactions with acetyl chloride and transformations involving terminal alkynes. For example, the novel compound 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione 2a was synthesized via the reaction with 2-(2,4-dichlorophenoxy)acetyl chloride, showcasing a specific synthesis route (Xue et al., 2008). Another example includes the synthesis of 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate, demonstrating a direct transformation of a terminal alkyne (S. Kodama et al., 2021).

Molecular Structure Analysis

The molecular structure of p-Tolyl acetate derivatives has been elucidated through techniques such as single-crystal X-ray diffraction. The analysis of crystal structure provides insights into the arrangement of molecules and their interaction patterns within the crystal lattice. The dihedral angles, bond lengths, and intermolecular interactions, such as hydrogen bonds and C–H···π interactions, play a crucial role in stabilizing the crystal structure (Xue et al., 2008).

Chemical Reactions and Properties

p-Tolyl acetate participates in various chemical reactions, demonstrating its reactivity and functional versatility. For instance, the Fries rearrangement of p-tolyl acetate catalyzed by aluminium chloride leads to the formation of hydroxyketones, indicating its potential in organic synthesis pathways (N. M. Cullinane et al., 2010).

Physical Properties Analysis

Although specific research focusing solely on the physical properties of p-Tolyl acetate was not highlighted, the physical properties such as melting points, boiling points, and solubility can be inferred from synthesis and molecular structure studies. These properties are essential for understanding the compound's behavior in different environments and its application in synthesis.

Chemical Properties Analysis

The chemical properties of p-Tolyl acetate, including its reactivity with other chemical species and stability under various conditions, have been explored through its involvement in synthetic routes and reactions. The compound's ability to undergo transformations, such as the Fries rearrangement, highlights its chemical versatility and potential as a building block in organic synthesis.

Scientific Research Applications

  • Toxicity and Safety Assessments : p-Tolyl acetate has been evaluated for various types of toxicity, including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It is generally considered not genotoxic, based on data from read-across analogs. The environmental impact assessments indicate that p-Tolyl acetate is not persistent, bioaccumulative, or toxic according to the International Fragrance Association Environmental Standards (Api et al., 2015); (Api et al., 2019).

  • Chemical Reactions and Mechanisms : p-Tolyl acetate undergoes various chemical transformations, such as Fries rearrangement, which is influenced by factors like catalysts and solvents. Studies have explored its rearrangement in different conditions, revealing insights into the reaction mechanisms and product distributions (Cullinane et al., 2010); (Vogt et al., 1995).

  • Biological Activities and Applications : Compounds derived from p-Tolyl acetate have been studied for their biological activities. For instance, organotin(IV) acetates of p-Tolyl acetic acid were synthesized and characterized, showing activities against bacterial, fungal strains, and tumor cells (Hussain et al., 2010).

  • Thermal Elimination Kinetics : The kinetics and mechanisms of thermal decomposition of p-Tolyl acetate have been studied using density functional theory methods. These studies provide insights into the pathways and energetics of its decomposition (Márquez et al., 2014).

  • Metabolic Studies : There's research on acetate production and consumption in biological systems, though not directly linked to p-Tolyl acetate, these studies offer a broader understanding of acetate metabolism in organisms (Liu et al., 2018).

Safety And Hazards

P-Tolyl acetate is moderately toxic by ingestion and skin contact . It is a combustible liquid . When heated to decomposition, it emits toxic smoke and irritating fumes .

properties

IUPAC Name

(4-methylphenyl) acetate
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InChI

InChI=1S/C9H10O2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJJKTLOZJAGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
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DSSTOX Substance ID

DTXSID0046567
Record name 4-Tolyl acetate
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Molecular Weight

150.17 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS], Clear, colourless liquid, strong floral odour
Record name p-Tolyl acetate
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Boiling Point

208.00 to 212.00 °C. @ 760.00 mm Hg
Record name p-Tolyl acetate
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name p-Tolyl acetate
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Density

1.044-1.052
Record name p-Tolyl acetate
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Vapor Pressure

0.16 [mmHg]
Record name p-Tolyl acetate
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Product Name

p-Tolyl acetate

CAS RN

140-39-6
Record name 4-Methylphenyl acetate
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Record name p-Cresyl acetate
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Record name Acetic acid, 4-methylphenyl ester
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Record name P-CRESYL ACETATE
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Record name p-Tolyl acetate
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Synthesis routes and methods I

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
Quantity
0.3 g
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0.003 g
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5 g
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Synthesis routes and methods II

Procedure details

A mixture of 65.0 g (0.60 mol) of p-cresol, 51.8 g (0.66 mol) of acetyl chloride, and 6 mL of anhydrous pyridine was refluxed for 1.5 h and then added to 600 mL of 2% hydrochloric acid. The product was extracted with 2×100 mL of diethyl ether, the combined extract was washed with 2% NaOH, then dried over Na2SO4, and evaporated to dryness. Drying the residue in vacuum gave 83.7 g (93%) of p-tolyl acetate (bp 104-105° C./25 mm Hg). A mixture of 40.0 g (0.27 mol) of p-tolyl acetate and 45.0 (0.34 mol) of AlCl3 was slowly heated to 120-125° C. for 30 min. The mixture was stirred for 1 hr and then 500 mL of 2M HCl was added at 0° C. The product was extracted with 3×100 mL of diethyl ether, the combined extract was dried over Na2SO4 and then evaporated to dryness. This gave 39.7 g (99%) of the title product which was further used without an additional purification.
Quantity
65 g
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51.8 g
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6 mL
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600 mL
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Yield
93%

Synthesis routes and methods III

Procedure details

A mixture of p-cresol (1.08 g (10 mmole)) and acetic acid (25 ml) was stirred for 5 hours at 110° C. to produce p-acetoxytoluene. N-hydroxyphthalimide (0.16 g (1 mmole)) and cobalt(II) acetylacetonate (0.018 g (0.05 mmole)) were added to this reaction mixture, and this mixture was stirred for 6 hours at 100° C. under an oxygen atmosphere. The product in the resultant reaction mixture was analyzed by gas chromatography and, as a result, p-acetoxybenzoic acid (yield 92%) was formed. The conversion of p-cresol was 95%.
Quantity
1.08 g
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25 mL
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Synthesis routes and methods IV

Procedure details

Dann and Mylius in a dissertation included as part of a series of Reports from the Institute for Applied Chemistry of the University of Erlangen, received for publication on Jan. 7, 1954 and published in Annalen der Chemie 587 Band, pages 1 to 15, show the rearrangement of phenyl acetate in hydrogen fluoride to 4-hydroxyacetophenone, with a maximum yield of 81% after 24 hours of reaction time. They also report a yield of 92% from this reaction stated to be obtained by K. Weichert as reported in Angewandte Chemie 56, 338 (1943), but suggest that the difference in yields may be at least partly due to the previous ignoring by Weichert of the accompanying 2-hydroxyacetophenone. Dann and Mylius also report somewhat lower yields of hydroxy aromatic ketones from rearrangements in hydrogen fluoride of m-cresyl acetate, p-cresyl acetate, and guaiacol acetate.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
427
Citations
NM Cullinane, BFR Edwards… - Recueil des Travaux …, 1960 - Wiley Online Library
… This reaction was carried out in a similar way to p-tolyl acetate. Of the alkalisoluble products 2-hydroxy-3-methylacetophenone and o-cresol were volatile in steam ; the former was …
Number of citations: 6 onlinelibrary.wiley.com
AM Api, F Belmonte, D Belsito, S Biserta… - Food and Chemical …, 2019 - Elsevier
… were evaluated based on UV spectra; p-tolyl acetate is not expected to be … to p-tolyl acetate is below the TTC (1.4 mg/day).The environmental endpoints were evaluated; p-tolyl acetate …
Number of citations: 13 www.sciencedirect.com
E Marquez, A Maldonado, F Rosas, B Ramirez… - Molecular …, 2014 - Taylor & Francis
… of phenyl acetate and p-tolyl acetate in the gas phase were … No experimental data were available for p-tolyl acetate; however… mechanism for both phenyl acetate and p-tolyl acetate. …
Number of citations: 5 www.tandfonline.com
NM Cullinane, RA Woolhouse… - Journal of the Chemical …, 1961 - pubs.rsc.org
… However, in our experiments we find, as expected, that the rate of disappearance of P-tolyl acetate when 1.5 mol. of zirconium tetrachloride are used is intermediate between those …
Number of citations: 4 pubs.rsc.org
S Kodama, VT Hung, T Saeki, K Mihara, Y Yamamoto… - Molbank, 2021 - mdpi.com
2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate was synthesized via the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under …
Number of citations: 4 www.mdpi.com
MR Sandner, E Hedaya, DJ Trecker - Journal of the American …, 1968 - ACS Publications
… 2537-A lightinduced reactions of p-tolyl acetate, benzoate, and … Studies with p-tolyl acetate-rf3 showed that alcoholic solvent … compounds used in this study: p-tolyl acetate (5740), aceto- …
Number of citations: 95 pubs.acs.org
S Watanabe, T Fujita, M Sakamoto, H Endo… - Journal of fluorine …, 1990 - Elsevier
The reaction of N,N-diethyl-1,1,2,3,3,3-hexafluoropropaneamine(PPDA) with aromatic α-hydroxyesters exchanged F for OH and gave their corresponding fluorides. For example, ethyl 2-…
Number of citations: 17 www.sciencedirect.com
NM Cullinane, BFR Edwards - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Formation of 2-hydroxy-5-methylacetophenone from p-tolyl acetate by titanic chloride in … THE ortho-rearrangement of p-tolyl acetate, catalysed by titanium tetrachloride, gave yields …
Number of citations: 11 pubs.rsc.org
H Jolibois, F Theobald, J Vebrel… - Chemischer …, 1986 - Wiley Online Library
Depending on the experimental conditions and the proportions of the reactants, the reaction between the acetate (I) and SnCl4 furni‐shes the complexes (II)‐(V).
Number of citations: 1 onlinelibrary.wiley.com
NM Cullinane, BFR Edwards - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… Rearrangements of phenyl, o-, m-, and p-tolyl acetate and benzoate were examined at high … In the present work phenyl, o-, m-, and p-tolyl acetate and benzoate were treated with …
Number of citations: 19 pubs.rsc.org

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